Cas no 936694-43-8 ((-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate)

(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate structure
936694-43-8 structure
商品名:(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate
CAS番号:936694-43-8
MF:C20H24N2O2
メガワット:324.417
CID:2078764
PubChem ID:1065

(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate 化学的及び物理的性質

名前と識別子

    • (-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate
    • (-)-quinine
    • (8-alpha,9R)-6'-methoxycinchonan-9-ol
    • (8S,9R)-chinin
    • (R)-(6-methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
    • (R)-(6-methoxyquinolin-4-yl)-((2S,4S,8R)-8-vinylquinuclidin-2-yl)methanol
    • 2B,H2SO4-Quinine
    • 6'-methoxycinchonan-9-ol
    • 6'-Methoxy-cinchonan-9-ol
    • B,2HCl-Quinine
    • B,HBr-Quinine
    • B,HCl-Quinine
    • chinine
    • Epichinidin
    • NSC5362
    • QN
    • QNH
    • Quinidine
    • quinine
    • quinine powder
    • Quinine,BAN
    • Quinine-sulfate
    • NSC-131458
    • (S)-[-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
    • Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-
    • Chinidin; Pitayine; (+)-Quinidine; Quinidex; Chinidin
    • 9-epi-Quinine
    • (6-methoxy-4-quinolyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol
    • SCHEMBL25528
    • LOUPRKONTZGTKE-UHFFFAOYSA-N
    • GNF-PF-5473
    • 2-Quinuclidinemethanol, .alpha.-(6-methoxy-4-quinolyl)-5-vinyl-
    • HMS3373C19
    • (R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol
    • EN300-717637
    • 936694-43-8
    • {5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanol
    • 572-60-1
    • NCGC00015871-03
    • (8alpha,9S)-6'-Methoxycinchonan-9-ol
    • (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol
    • Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-
    • (+)-Chinidin
    • SY014630
    • (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol
    • PB48768
    • [5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
    • AKOS015909346
    • L001278
    • SY017339
    • NS00078016
    • NCI60_004320
    • CHEBI:94416
    • NSC131458
    • HMS3369K22
    • (1R)((2S,4S,5R)-5-vinylquinuclidin-2-yl)(6-methoxy(4-quinolyl))methan-1-ol
    • FT-0674273
    • WLN: T66 BNJ HO1 EYQ-DT66 A B CNTJ A1U1
    • DTXSID40903283
    • BCP18339
    • FT-0650641
    • FT-0674276
    • CHEMBL15088
    • .alpha.-(6-Methoxy-4-quinoyl)-5-vinyl-2-quinclidinemethanol
    • (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
    • MDL: MFCD07808735
    • インチ: InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3
    • InChIKey: LOUPRKONTZGTKE-UHFFFAOYSA-N
    • ほほえんだ: C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

計算された属性

  • せいみつぶんしりょう: 324.183778013g/mol
  • どういたいしつりょう: 324.183778013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 457
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 45.6Ų

(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-717637-1.0g
{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanol
936694-43-8
1g
$0.0 2023-06-06

(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate 関連文献

(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrateに関する追加情報

Recent Advances in the Study of (-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate (CAS: 936694-43-8)

The compound (-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate (CAS: 936694-43-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This alkaloid derivative, structurally related to the cinchona family, exhibits promising pharmacological properties, particularly in the context of antimalarial and anticancer applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential therapeutic uses.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's antimalarial efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The research demonstrated that (-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate exhibits a unique mechanism of action by inhibiting heme polymerization in the parasite's digestive vacuole, a critical process for its survival. The study also highlighted the compound's low cytotoxicity against human cells, making it a promising candidate for further development.

In addition to its antimalarial properties, recent research has explored the compound's potential as an anticancer agent. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that (-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate shows selective cytotoxicity against several cancer cell lines, including breast and lung cancer. The study identified the compound's ability to induce apoptosis through the mitochondrial pathway, suggesting a novel mechanism that could be exploited for targeted cancer therapies.

Advances in the synthetic methodology for (-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate have also been reported. A recent publication in Organic Process Research & Development detailed an improved asymmetric synthesis route that enhances yield and purity while reducing environmental impact. This development is particularly significant for scaling up production for clinical trials and potential commercialization.

Pharmacokinetic studies have provided valuable insights into the compound's behavior in vivo. Research published in Drug Metabolism and Disposition in 2024 characterized the absorption, distribution, metabolism, and excretion (ADME) profile of (-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate, revealing favorable oral bioavailability and a half-life suitable for once-daily dosing. These findings support its potential as a viable drug candidate.

Current challenges in the development of (-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate include optimizing its formulation to improve solubility and stability, as well as conducting more comprehensive toxicity studies. However, the compound's unique pharmacological profile and recent research advances position it as a promising molecule for further investigation in both antimalarial and anticancer drug development pipelines.

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